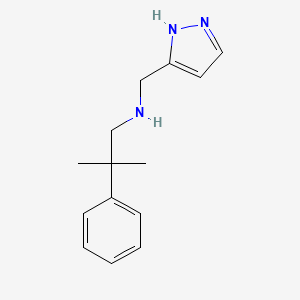
tert-Butyl 2-((4R,6S)-6-((E)-2-(2-cyclopropyl-4-phenylquinolin-3-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 2-((4R,6S)-6-((E)-2-(2-cyclopropyl-4-phenylquinolin-3-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate: is a complex organic compound that features a quinoline moiety, a cyclopropyl group, and a dioxane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-((4R,6S)-6-((E)-2-(2-cyclopropyl-4-phenylquinolin-3-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate typically involves multiple steps:
Formation of the Quinoline Moiety: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Dioxane Ring Formation: The dioxane ring can be synthesized through acetalization reactions involving diols and aldehydes or ketones.
Final Coupling: The final step involves coupling the quinoline moiety with the dioxane ring and tert-butyl acetate under specific conditions, such as using a base and a coupling agent.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the vinyl group or the quinoline ring, potentially yielding dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring and the cyclopropyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
科学研究应用
Chemistry
In chemistry, tert-Butyl 2-((4R,6S)-6-((E)-2-(2-cyclopropyl-4-phenylquinolin-3-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential pharmacological properties. The quinoline moiety is known for its antimicrobial and antimalarial activities, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of tert-Butyl 2-((4R,6S)-6-((E)-2-(2-cyclopropyl-4-phenylquinolin-3-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and disruption of cellular processes.
相似化合物的比较
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which are known for their antimalarial properties.
Cyclopropyl-Containing Compounds: Molecules such as cyclopropylamine, which is used in the synthesis of pharmaceuticals.
Dioxane-Containing Compounds: Compounds like 1,4-dioxane, which is used as a solvent and in the synthesis of other chemicals.
Uniqueness
tert-Butyl 2-((4R,6S)-6-((E)-2-(2-cyclopropyl-4-phenylquinolin-3-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate is unique due to its combination of a quinoline moiety, a cyclopropyl group, and a dioxane ring. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.
属性
分子式 |
C32H37NO4 |
|---|---|
分子量 |
499.6 g/mol |
IUPAC 名称 |
tert-butyl 2-[(4R,6S)-6-[(E)-2-(2-cyclopropyl-4-phenylquinolin-3-yl)ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate |
InChI |
InChI=1S/C32H37NO4/c1-31(2,3)37-28(34)20-24-19-23(35-32(4,5)36-24)17-18-26-29(21-11-7-6-8-12-21)25-13-9-10-14-27(25)33-30(26)22-15-16-22/h6-14,17-18,22-24H,15-16,19-20H2,1-5H3/b18-17+/t23-,24-/m1/s1 |
InChI 键 |
BKIWAQZPHFTTSG-BEZSILKHSA-N |
手性 SMILES |
CC1(O[C@H](C[C@H](O1)/C=C/C2=C(C3=CC=CC=C3N=C2C4CC4)C5=CC=CC=C5)CC(=O)OC(C)(C)C)C |
规范 SMILES |
CC1(OC(CC(O1)C=CC2=C(C3=CC=CC=C3N=C2C4CC4)C5=CC=CC=C5)CC(=O)OC(C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-ethylphenyl)-2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14909084.png)
![ethyl (2E)-2-cyano-3-[3-(ethoxymethyl)-2,4,6-trimethylphenyl]prop-2-enoate](/img/structure/B14909093.png)

![N-[(4-chlorophenyl)methyl]-4-[(15S)-10-(4-methylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzamide](/img/structure/B14909106.png)
![4-Bromo-7-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B14909114.png)
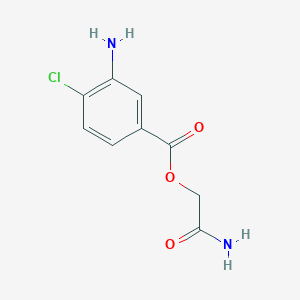
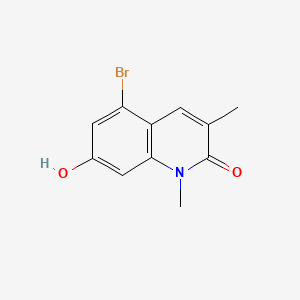

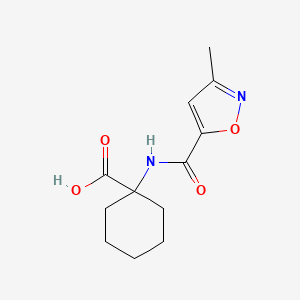
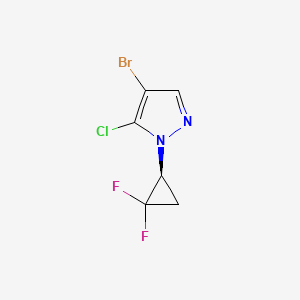
![n-Butyl-2-(4-oxothieno[3,2-d]pyrimidin-3(4h)-yl)acetamide](/img/structure/B14909136.png)

